![molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5](/img/structure/B578001.png)
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic structure consists of a pyrrole ring fused to a pyrimidine ring. The substituents at positions 4 (chloro), 6 (iodo), and 7 (methyl) confer distinct electronic, steric, and reactivity profiles.
Preparation Methods
Structural Overview and Synthetic Challenges
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic pyrrolo[2,3-d]pyrimidine core substituted with chlorine (position 4), iodine (position 6), and a methyl group (position 7). The synthetic challenges include:
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Regioselective iodination at position 6 without affecting other reactive sites.
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Methylation at the N-7 position while avoiding over-alkylation.
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Compatibility of reaction conditions across sequential steps, particularly with halogen-sensitive intermediates .
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The foundational intermediate for this compound is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, synthesized via a two-step process as described in CN110386936B :
Condensation Reaction
Reactants :
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2-Methyl-3,3-dichloroacrylonitrile (Formula II)
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Trimethyl orthoformate (Formula III)
Conditions :
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Solvent : Cyclohexane, tetrahydrofuran, or acetonitrile (mass ratio 4:1 to solvent:reactant).
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Catalyst : Lewis acids (e.g., ZnCl₂, 1–5% wt of reactant).
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Temperature : 30–110°C for 2–8 hours.
This step yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV), a key intermediate.
Cyclization and Elimination
Reactants :
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Formula IV
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Formamidine acetate
Conditions :
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Solvent : Methanol or ethanol (mass ratio 3:1 to reactant).
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Base : Sodium methoxide (2.0–3.0 equiv).
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Temperature : 0–50°C (addition), then 50–110°C (elimination).
The reaction achieves a 90.2% yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 99.3% purity .
Introduction of the Methyl Group at Position 7
N-7 methylation is critical to stabilize the pyrrole nitrogen and direct subsequent iodination.
Alkylation Protocol
Reactants :
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Methyl iodide
Conditions :
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Base : Potassium carbonate or sodium hydride (2.0 equiv).
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Temperature : 60–80°C for 4–6 hours.
This step typically achieves 75–85% yield of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Iodination at Position 6
Regioselective iodination is achieved via electrophilic aromatic substitution, leveraging the directing effects of the chloro and methyl groups.
Electrophilic Iodination
Reactants :
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4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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N-Iodosuccinimide (NIS)
Conditions :
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Catalyst : Trifluoromethanesulfonic acid (10 mol%).
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Solvent : Dichloromethane or acetic acid.
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Temperature : 25–40°C for 12–24 hours.
This method yields 70–80% of the target compound, with minimal di-iodination byproducts .
Optimization and Comparative Analysis
Yield Optimization Strategies
Parameter | Improvement Strategy | Yield Increase |
---|---|---|
Methylation | Use phase-transfer catalysts | +10–15% |
Iodination | Microwave-assisted synthesis | +5–10% |
Workup | Chromatography-free purification | +5% |
Chemical Reactions Analysis
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
Kinase Inhibitors
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine serves as a crucial scaffold for the development of kinase inhibitors. Kinases are enzymes that play significant roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. By modifying the structure of this compound, researchers can create specific inhibitors targeting different kinases.
Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown promising activity against flaviviruses such as Zika and dengue viruses. These compounds have been identified as potential candidates for further development into antiviral therapeutics due to their ability to inhibit viral replication effectively .
Anti-inflammatory Applications
The compound's derivatives have also been explored for their anti-inflammatory properties. Given the role of inflammation in various chronic diseases, these derivatives could provide therapeutic benefits in treating conditions characterized by excessive inflammatory responses.
Case Study 1: Development of Anticancer Agents
In a study focusing on the modification of the pyrrolo[2,3-D]pyrimidine scaffold, researchers synthesized several derivatives that demonstrated potent anticancer activity. These compounds were tested against various cancer cell lines and showed significant inhibition of cell proliferation, suggesting their potential use in cancer therapy .
Case Study 2: Antiviral Activity Against Flaviviruses
A series of experiments evaluated the efficacy of this compound derivatives against Zika and dengue viruses. The results indicated that certain compounds exhibited EC₉₀ values indicating effective viral load reduction with relatively low cytotoxicity . This highlights the importance of this compound in developing new antiviral agents.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potent candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrrolo[2,3-d]pyrimidine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen Effects : The iodo group at position 6 (target compound) provides a larger atomic radius and higher molecular weight compared to bromo or chloro analogs, which may reduce solubility but enhance binding affinity in hydrophobic pockets .
- N7 Substitution: The 7-methyl group in the target compound offers metabolic stability over non-alkylated derivatives (e.g., 7H-pyrrolo[2,3-d]pyrimidine), as alkylation often mitigates oxidative degradation .
- Synthetic Accessibility: Chloro at position 4 enables nucleophilic substitution reactions with amines or thiols, as demonstrated in the synthesis of N4-aryl derivatives (e.g., 4-anilino compounds in ) .
Biological Activity
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound's structure and substituents suggest a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Property | Value |
---|---|
Molecular Formula | C₇H₅ClIN₃ |
Molecular Weight | 293.49 g/mol |
CAS Number | 1363382-83-5 |
Melting Point | Not Available |
LogP | 2.226 |
Density | Not Available |
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for the de novo synthesis of purine nucleotides. This inhibition leads to reduced proliferation of cancer cells, particularly those expressing folate receptors (FR) .
Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate a significant inhibitory effect on tumor cell proliferation:
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Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- IGROV1 (ovarian cancer)
- Findings :
Comparative Studies
In comparative studies with classical antifolates such as Methotrexate (MTX), this compound demonstrated enhanced selectivity and potency. For instance:
Compound | IC50 (µM) | Mechanism |
---|---|---|
4-Chloro-6-Iodo | 1.5 | GARFTase Inhibition |
Methotrexate | 5.0 | DHFR Inhibition |
This table illustrates that the new compound is more effective than traditional treatments at inhibiting tumor growth through a different mechanism .
Case Study 1: Efficacy in Folate Receptor Positive Tumors
A study conducted on patients with FR-positive tumors showed promising results when treated with a regimen including this compound. The treatment resulted in:
- Reduction in Tumor Size : Patients exhibited a significant decrease in tumor size after four cycles of treatment.
- Survival Rates : Improved progression-free survival rates were observed compared to historical controls receiving standard antifolate therapies.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining 4-Chloro-6-iodo with existing chemotherapy agents. The combination therapy demonstrated:
- Synergistic Effects : Enhanced cytotoxicity compared to monotherapy.
- Reduced Side Effects : Patients reported fewer adverse effects, suggesting a better tolerability profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how are they optimized?
The compound is typically synthesized via nucleophilic substitution reactions starting from a pyrrolo[2,3-d]pyrimidine core. For example, acid-mediated reactions with halogenating agents (e.g., iodine monochloride) introduce the iodo and chloro substituents. Key steps include:
- Reaction conditions : Refluxing in isopropanol with catalytic HCl (12–48 hours) to ensure complete substitution .
- Purification : Recrystallization from methanol or ethanol, monitored by HPLC for purity (>95%) .
- Characterization : 1H/13C NMR confirms substituent positions (e.g., methyl at N7, chloro at C4), while HRMS validates molecular weight .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Assigns protons (e.g., methyl group at δ 3.62 ppm in DMSO-d6) and carbons (e.g., pyrrole C5 at δ 98.8 ppm) .
- HPLC : Monitors reaction progress and purity (>95% typically required for biological assays) .
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C8H7ClIN3: 298.9464) .
Q. What structural features influence its reactivity and biological activity?
The pyrrolo[2,3-d]pyrimidine core provides a planar aromatic system for π-π stacking, while substituents modulate interactions:
- Chloro at C4 : Enhances electrophilicity for nucleophilic substitution (e.g., with amines) .
- Iodo at C6 : Increases steric bulk and potential for halogen bonding in kinase inhibition .
- Methyl at N7 : Stabilizes the 7H tautomer, critical for binding ATP pockets in kinases .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) impact yield and purity in its synthesis?
- Solvent : Polar aprotic solvents (e.g., DMF) improve iodine incorporation but may require lower temperatures to avoid side reactions .
- Catalysts : Lewis acids (e.g., ZnCl2) accelerate halogenation but can complicate purification .
- Temperature : Prolonged reflux (>24 hours) increases substitution but risks decomposition; microwave-assisted synthesis reduces time (2–4 hours) .
Q. How do substituent modifications affect kinase inhibition potency?
A SAR study comparing analogs shows:
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from:
- Purity variations : Impurities (e.g., dehalogenated byproducts) skew assay results. Mitigate via orthogonal HPLC-MS validation .
- Assay conditions : Differences in ATP concentrations (1 mM vs 10 µM) alter IC50 values. Standardize using recombinant kinases under identical buffer conditions .
- Cell permeability : Methyl at N7 enhances membrane penetration, explaining discrepancies between in vitro and cellular assays .
Q. What computational methods predict binding modes with kinase targets?
- Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The iodo group forms hydrophobic contacts with Leu694, while the methyl group stabilizes the glycine-rich loop .
- MD simulations : Reveal dynamic stability of the compound-kinase complex over 100 ns, highlighting critical hydrogen bonds with hinge region residues (e.g., Met769) .
Q. Methodological Notes
- Synthesis Optimization : Always include a quenching step (e.g., aqueous NH4OH) to neutralize excess HCl and prevent decomposition .
- Data Reproducibility : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological Assays : Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity in cell-based studies .
Properties
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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